

# Spectral Analysis of Homolevulinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Oxohexanoic acid

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This technical guide provides an in-depth overview of the spectral data for homolevulinic acid (also known as 5-oxohexanoic acid), a molecule of interest in various scientific domains. The following sections present key spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for compound identification, characterization, and quality control in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of homolevulinic acid are presented below.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum provides information about the different types of protons in a molecule and their chemical environment.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.75	Triplet	2H	-CH <sub>2</sub> - (adjacent to ketone)
~2.45	Triplet	2H	-CH <sub>2</sub> - (adjacent to carboxylic acid)
~2.15	Singlet	3H	-CH <sub>3</sub>
~1.90	Quintet	2H	-CH <sub>2</sub> -

Solvent: Chloroform-d (CDCl<sub>3</sub>) Reference: Tetramethylsilane (TMS)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon atoms in a molecule.

Chemical Shift (ppm)	Assignment
~208	C=O (ketone)
~178	C=O (carboxylic acid)
~42	-CH <sub>2</sub> - (adjacent to ketone)
~33	-CH <sub>2</sub> - (adjacent to carboxylic acid)
~29	-CH <sub>3</sub>
~19	-CH <sub>2</sub> -

Solvent: Chloroform-d (CDCl<sub>3</sub>)[1] Reference: Tetramethylsilane (TMS)[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for homolevulinic acid are summarized below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-2500	Broad	O-H stretch (carboxylic acid)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (ketone and carboxylic acid)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of homolevulinic acid provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
130	~10	[M] <sup>+</sup> (Molecular ion)
115	~20	[M - CH <sub>3</sub> ] <sup>+</sup>
87	~40	[M - COOH] <sup>+</sup>
71	~100	[M - CH <sub>2</sub> COOH] <sup>+</sup>
43	~80	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following sections outline the general methodologies for the key experiments cited.

### NMR Spectroscopy of Organic Acids

Sample Preparation:

- Approximately 5-25 mg of the organic acid is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.<sup>[2]</sup>

- The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is "shimmed" to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired FID is then Fourier transformed to produce the NMR spectrum.

## IR Spectroscopy of Keto Acids

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.
- For a solid sample, pressure is applied to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and the sample spectrum is recorded.
- The final IR spectrum is presented as absorbance or transmittance as a function of wavenumber ( $\text{cm}^{-1}$ ). Saturated aliphatic ketones typically show a strong  $\text{C}=\text{O}$  stretching band around  $1715\text{ cm}^{-1}$ .<sup>[3]</sup> Carboxylic acids exhibit a very broad  $\text{O}-\text{H}$  stretching band from approximately  $2800$  to  $3500\text{ cm}^{-1}$  and a  $\text{C}=\text{O}$  stretching band around  $1710\text{ cm}^{-1}$ .

## Mass Spectrometry of Small Organic Molecules

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

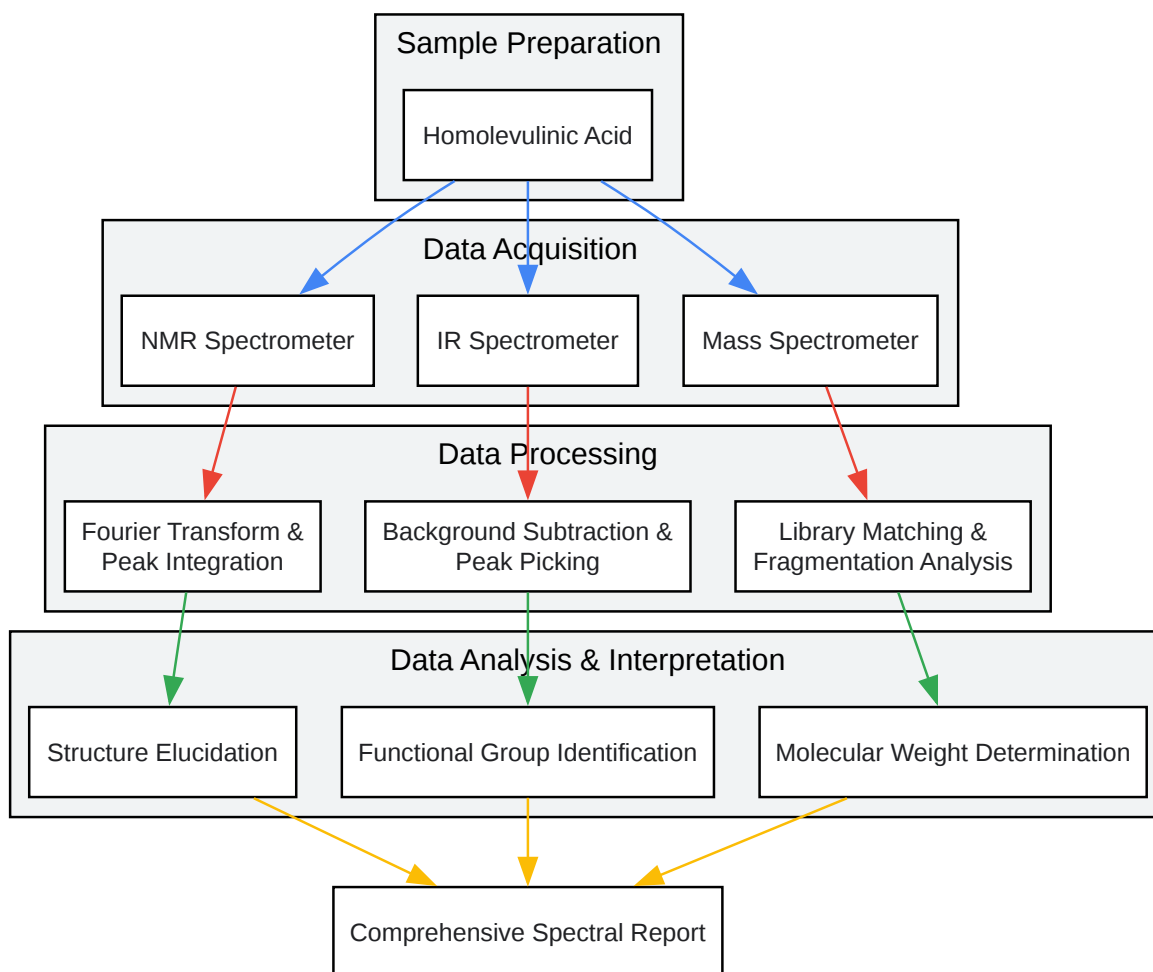
- The sample is first injected into a gas chromatograph (GC) to separate it from any impurities.
- The separated components are then introduced into the mass spectrometer.
- In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI) to form positively charged ions (molecular ions) and fragment ions.

Mass Analysis and Detection:

- The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Calibration of the  $m/z$  scale is achieved using a reference compound with known ion masses.<sup>[4]</sup>

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of homolevulinic acid.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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